Docosahexaenoic acid

Catalog No.
S594106
CAS No.
6217-54-5
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosahexaenoic acid

CAS Number

6217-54-5

Product Name

Docosahexaenoic acid

IUPAC Name

(4E,7E,10E,13E,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+

InChI Key

MBMBGCFOFBJSGT-OBOJEMQYSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Synonyms

Acids, Docosahexaenoic, Acids, Docosahexenoic, Docosahexaenoate, Docosahexaenoic Acid (All-Z Isomer), Docosahexaenoic Acid Dimer (All-Z Isomer), Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer, Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt, Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt, Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt, Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer), Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt, Docosahexaenoic Acid, Sodium Salt, Docosahexaenoic Acids, Docosahexenoic Acids

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O

Brain Health and Cognitive Function:

DHA is the most abundant omega-3 PUFA in the brain, crucial for its development and function throughout life. Research suggests it may:

  • Support early brain development: Studies have shown DHA supplementation in pregnant and nursing mothers can positively impact infants' visual and cognitive development. [Source: National Institutes of Health (NIH) - ]
  • Enhance cognitive function in adults: While research is ongoing, some studies indicate that DHA supplementation may improve cognitive performance and memory, particularly in older adults or individuals with mild cognitive decline. [Source: National Institutes of Health (NIH) - ]
  • Reduce the risk of neurodegenerative diseases: Research suggests DHA might play a role in protecting against neurodegenerative diseases like Alzheimer's disease and dementia, though further research is needed to confirm its efficacy. [Source: National Institutes of Health (NIH) - ]

Cardiovascular Health:

DHA is associated with various benefits for cardiovascular health, including:

  • Lowering blood pressure: Studies indicate that DHA supplementation may modestly reduce blood pressure, especially in individuals with high blood pressure already. [Source: National Institutes of Health (NIH) - ]
  • Reducing triglyceride levels: Research suggests DHA can help lower triglyceride levels in the blood, a risk factor for cardiovascular disease. [Source: National Institutes of Health (NIH) - ]
  • Reducing the risk of heart disease: Although evidence is not conclusive, some studies suggest DHA supplementation may offer additional benefits for individuals at risk of heart disease. [Source: National Institutes of Health (NIH) - ]

Eye Health and Vision:

DHA is crucial for proper retinal function and vision. Research suggests it may:

  • Support healthy vision development in infants: Similar to brain development, DHA plays a role in healthy vision development in infants. [Source: National Institutes of Health (NIH) - ]
  • Reduce the risk of age-related macular degeneration (AMD): Studies suggest adequate DHA intake may help reduce the risk of AMD, a leading cause of vision loss in older adults. [Source: National Institutes of Health (NIH) - ]

Other Potential Applications:

Research continues to explore the potential benefits of DHA in various areas, including:

  • Mental health: Some studies suggest DHA might play a role in mood regulation and reducing the risk of depression and anxiety, though more research is needed.
  • Inflammation: DHA possesses anti-inflammatory properties, potentially offering benefits for conditions like arthritis and inflammatory bowel disease.
  • Cancer: Research is ongoing, but some studies suggest DHA may have potential benefits in preventing or managing certain types of cancer.

Docosahexaenoic acid is a long-chain, highly unsaturated omega-3 fatty acid with the chemical formula C22H32O2C_{22}H_{32}O_2. It is denoted as 22:6(n3)22:6(n-3), indicating that it contains 22 carbon atoms and six double bonds, with the first double bond located at the third carbon from the omega end. This fatty acid is crucial for human health, particularly in the development and function of the brain, retina, and skin. Docosahexaenoic acid can be synthesized from alpha-linolenic acid, a plant-derived omega-3 fatty acid, but this conversion is often inefficient in adults. It is predominantly found in high concentrations in cold-water fish such as salmon and mackerel, as well as in algae and breast milk .

DHA is crucial for the development and function of the brain and retina []. It is incorporated into cell membranes, influencing their structure and function []. DHA is also involved in cell signaling pathways and gene expression []. The exact mechanisms by which DHA exerts its effects are still being elucidated by researchers [, ].

Note

Due to the ongoing nature of scientific research, the specific details of DHA's mechanism of action are constantly being refined.

DHA is generally safe for most people when consumed at recommended doses []. However, high doses can increase bleeding risk []. Pregnant and breastfeeding women should consult with a healthcare professional before taking DHA supplements [].

The biosynthesis of docosahexaenoic acid involves several enzymatic reactions starting from alpha-linolenic acid. The process includes:

  • Desaturation: The conversion of alpha-linolenic acid into stearidonic acid through a desaturation reaction catalyzed by delta-6 desaturase.
  • Elongation: Stearidonic acid is elongated to eicosatetraenoic acid through a series of elongation reactions.
  • Further Desaturation and Elongation: Eicosatetraenoic acid undergoes further desaturation to produce eicosapentaenoic acid, which is then elongated to docosapentaenoic acid. Finally, docosapentaenoic acid is converted into docosahexaenoic acid via another desaturation reaction .

These reactions illustrate how docosahexaenoic acid can be synthesized endogenously, although dietary sources are often necessary to meet physiological needs.

Docosahexaenoic acid plays a vital role in various biological processes:

  • Neuronal Function: It is a major component of neuronal membranes, influencing membrane fluidity and the functionality of membrane proteins, which are critical for neurotransmission and signal transduction .
  • Vision: In the retina, docosahexaenoic acid is essential for maintaining the structure and function of photoreceptor cells, thereby supporting visual acuity .
  • Inflammation and Immune Response: Docosahexaenoic acid has anti-inflammatory properties and modulates immune responses by influencing the production of lipid mediators .
  • Cognitive Health: Adequate levels of docosahexaenoic acid are associated with improved cognitive functions and may reduce the risk of neurodegenerative diseases such as Alzheimer's disease .

Docosahexaenoic acid can be synthesized both biologically and chemically:

  • Biological Synthesis: As previously mentioned, it can be synthesized from alpha-linolenic acid via a series of desaturation and elongation reactions facilitated by specific enzymes.
  • Chemical Synthesis: Laboratory methods for synthesizing docosahexaenoic acid typically involve multi-step organic synthesis techniques that create the desired carbon chain length and double bond configuration. These methods are not commonly used for large-scale production due to complexity and cost.

Docosahexaenoic acid interacts with various medications:

  • Antihypertensive Drugs: It may enhance the blood pressure-lowering effects of these medications.
  • Anticoagulants: There is a risk of increased bleeding when combined with anticoagulant medications due to its blood-thinning properties.
  • Diabetes Medications: Docosahexaenoic acid might interfere with blood sugar control when taken alongside diabetes medications .

These interactions highlight the importance of monitoring when combining docosahexaenoic acid with other treatments.

Several compounds share structural or functional similarities with docosahexaenoic acid. Here are some notable examples:

Compound NameStructure/PropertiesUnique Aspects
Eicosapentaenoic AcidC20H30O2C_{20}H_{30}O_2, 20 carbons, 5 double bondsPrecursor to anti-inflammatory mediators
Alpha-Linolenic AcidC18H30O2C_{18}H_{30}O_2, 18 carbons, 3 double bondsPlant-derived omega-3 fatty acid
Docosapentaenoic AcidC22H34O2C_{22}H_{34}O_2, 22 carbons, 5 double bondsIntermediate in the biosynthesis pathway of DHA
Arachidonic AcidC20H32O2C_{20}H_{32}O_2, 20 carbons, 4 double bondsPrecursor to pro-inflammatory eicosanoids

Docosahexaenoic acid stands out due to its unique structure that allows it to play critical roles in brain health and development while also providing anti-inflammatory benefits that are not as pronounced in some other omega-3 fatty acids. Its high concentration in neural tissues underlines its importance compared to other similar compounds.

Physical Description

Liquid

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

328.240230259 g/mol

Monoisotopic Mass

328.240230259 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A solution in ethanol

UNII

ZAD9OKH9JC

Drug Indication

Used as a high-docosahexaenoic acid (DHA) oral supplement.
Treatment of Retinitis Pigmentosa

Pharmacology

DHA in the central nervous system is found in the phospholipid bilayers where it modulates the physical environment and increase the free volume within the membrane bilayer. It influences the G-protein coupled receptor activity and affects transmembrane transport and cell interaction with the exterior world. It is also reported to promote apoptosis, neuronal differentiation and ion channel activity. Like other polyunsaturated fatty acids, DHA acts as a ligand at PPARs that plays an anti-inflammatory effect and regulate inflammatory gene expression and NFκB activation. DHA also gives rise to resolvins and related compounds (e.g., protectins) through pathways involving cyclooxygenase and lipoxygenase enzymes to resolve the inflammatory responses.
Doconexent is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 6 double bonds, originating from the 3rd, 6th, 9th, 12th, 15th and 18th positions from the methyl end.

Mechanism of Action

DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential.

Other CAS

6217-54-5

Absorption Distribution and Excretion

Like other omega-3 fatty acids, DHA is hydrolyzed from the intestines and delivered through the lymphatic circulation. Plasma DHA concentrations increase in a dose-dependent and saturable manner.
DHA is the most abundant n−3 fatty acid in membranes and is present in all organs. It is also the most variable among organs and is particularly abundant in neural tissue, such as brain and retina, where it is several hundred-fold more abundant than EPA.

Metabolism Metabolites

DHA can be metabolized into DHA-derived specialized pro-resolving mediators (SPMs), DHA epoxides, electrophilic oxo-derivatives (EFOX) of DHA, neuroprostanes, ethanolamines, acylglycerols, docosahexaenoyl amides of amino acids or neurotransmitters, and branched DHA esters of hydroxy fatty acids, among others. It is converted to 17-hydroperoxy-DHA derivatives via COX-2 and 15-LOX and 5-LOX activity. These derivatives are further converted into D-series resolvins and protectins with potent anti-inflammatory potential and potent neuroprotective effect. DHA may also be metabolized to 19,20-epoxydocosapentaenoic acids (EDPs) and isomers via CYP2C9 activity. Epoxy metabolites are reported to mediate anti-tumor activity by inhibiting angiogenesis, tumor growth, and metastasis.

Wikipedia

Docosahexaenoic_acid
Sitaxentan

Biological Half Life

Approximately 20 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Cosmetics -> Skin conditioning; Antistatic

Dates

Modify: 2023-09-16
Calder PC: Omega-3 fatty acids and inflammatory processes. Nutrients. 2010 Mar;2(3):355-74. doi: 10.3390/nu2030355. Epub 2010 Mar 18. [PMID:22254027]
Kim HY: Novel metabolism of docosahexaenoic acid in neural cells. J Biol Chem. 2007 Jun 29;282(26):18661-5. Epub 2007 May 8. [PMID:17488715]
Picq M, Chen P, Perez M, Michaud M, Vericel E, Guichardant M, Lagarde M: DHA metabolism: targeting the brain and lipoxygenation. Mol Neurobiol. 2010 Aug;42(1):48-51. doi: 10.1007/s12035-010-8131-7. Epub 2010 Apr 28. [PMID:20422316]
Butovich IA, Lukyanova SM, Bachmann C: Dihydroxydocosahexaenoic acids of the neuroprotectin D family: synthesis, structure, and inhibition of human 5-lipoxygenase. J Lipid Res. 2006 Nov;47(11):2462-74. Epub 2006 Aug 9. [PMID:16899822]
Serhan CN, Gotlinger K, Hong S, Lu Y, Siegelman J, Baer T, Yang R, Colgan SP, Petasis NA: Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes. J Immunol. 2006 Feb 1;176(3):1848-59. [PMID:16424216]
Mas E, Croft KD, Zahra P, Barden A, Mori TA: Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation. Clin Chem. 2012 Oct;58(10):1476-84. Epub 2012 Aug 21. [PMID:22912397]
Chen CT, Kitson AP, Hopperton KE, Domenichiello AF, Trepanier MO, Lin LE, Ermini L, Post M, Thies F, Bazinet RP: Plasma non-esterified docosahexaenoic acid is the major pool supplying the brain. Sci Rep. 2015 Oct 29;5:15791. doi: 10.1038/srep15791. [PMID:26511533]
Pawlosky RJ, Hibbeln JR, Novotny JA, Salem N Jr: Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans. J Lipid Res. 2001 Aug;42(8):1257-65. [PMID:11483627]
Pawlosky RJ, Hibbeln JR, Salem N Jr: Compartmental analyses of plasma n-3 essential fatty acids among male and female smokers and nonsmokers. J Lipid Res. 2007 Apr;48(4):935-43. Epub 2007 Jan 17. [PMID:17234605]
Cederholm T, Salem N Jr, Palmblad J: omega-3 fatty acids in the prevention of cognitive decline in humans. Adv Nutr. 2013 Nov 6;4(6):672-6. doi: 10.3945/an.113.004556. eCollection 2013 Nov. [PMID:24228198]
Guesnet P, Alessandri JM: Docosahexaenoic acid (DHA) and the developing central nervous system (CNS) - Implications for dietary recommendations. Biochimie. 2011 Jan;93(1):7-12. doi: 10.1016/j.biochi.2010.05.005. Epub 2010 May 15. [PMID:20478353]
Kelley DS, Siegel D, Fedor DM, Adkins Y, Mackey BE: DHA supplementation decreases serum C-reactive protein and other markers of inflammation in hypertriglyceridemic men. J Nutr. 2009 Mar;139(3):495-501. doi: 10.3945/jn.108.100354. Epub 2009 Jan 21. [PMID:19158225]
Arterburn LM, Hall EB, Oken H: Distribution, interconversion, and dose response of n-3 fatty acids in humans. Am J Clin Nutr. 2006 Jun;83(6 Suppl):1467S-1476S. [PMID:16841856]
Groeger et al. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Nature Chemical Biology, doi: 10.1038/nchembio.367, published online 2 May 2010 http://www.nature.com/naturechemicalbiology

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